molecular formula C13H17N3OS B5741182 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide

Cat. No.: B5741182
M. Wt: 263.36 g/mol
InChI Key: LNTLPNPNMSADQK-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide is a complex organic compound that features a unique combination of pyrrole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide typically involves the condensation of 2,5-dimethylpyrrole with a suitable thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The conditions for these reactions are typically mild to moderate temperatures and the use of inert solvents to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazide derivatives .

Scientific Research Applications

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential medicinal applications . The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide is unique due to its specific combination of pyrrole and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-7-5-6-8(2)16(7)13-11(12(17)15-14)9(3)10(4)18-13/h5-6H,14H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTLPNPNMSADQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C(=C(S2)C)C)C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328069
Record name 2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788899
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330452-06-7
Record name 2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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